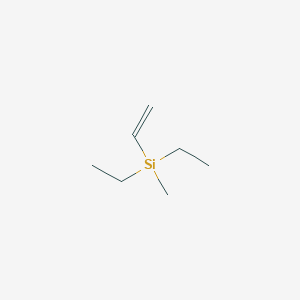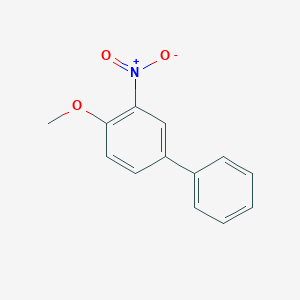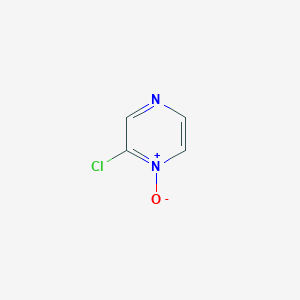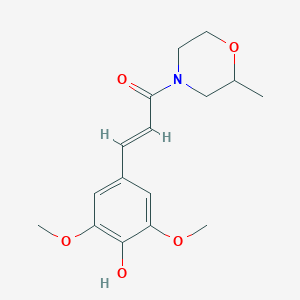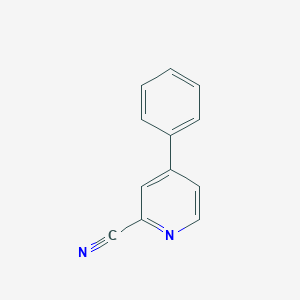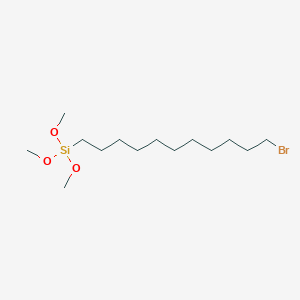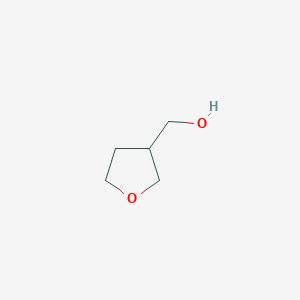
(四氢呋喃-3-基)甲醇
描述
“(Tetrahydrofuran-3-yl)methanol” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, and (Oxolan-3-yl)methanol . It is a colorless to light yellow clear liquid .
Molecular Structure Analysis
“(Tetrahydrofuran-3-yl)methanol” has a molecular weight of 102.13 . It contains a total of 17 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxolane .Physical And Chemical Properties Analysis
“(Tetrahydrofuran-3-yl)methanol” is a liquid at 20°C . It has a boiling point of 77°C at 4 mmHg and a flash point of 98°C . The specific gravity is 1.07 (20/20), and the refractive index is 1.46 .科学研究应用
1. 啶虫脒的合成
(四氢呋喃-3-基)甲醇已用于合成重要的杀虫剂啶虫脒。该过程涉及将(四氢呋喃-3-基)甲醇对映异构体转化为(四氢呋喃-3-基)甲基樟脑磺酸酯非对映异构体,然后进行动力学拆分。这导致高对映体过量 (ee) 值为 99%,产率为 85% (吴宗卡,2015)。
2. 介电弛豫研究
已经研究了(四氢呋喃-3-基)甲醇在不同温度下在甲醇和乙醇中的介电弛豫特性。这些研究采用时域反射法,有助于了解此类系统的介电参数和热力学性质 (A. Chaudhari 等,1999)。
3. 碳水化合物的质谱分析
对与(四氢呋喃-3-基)甲醇密切相关的四氢呋喃-2-甲醇的研究,提供了去质子化碳水化合物的质谱见解。这对于理解简单碳水化合物中的基本羟甲基取代环系统至关重要 (S. Dua 等,1992)。
4. 电子和正电子散射研究
对与(四氢呋喃-3-基)甲醇相关的分子 3-羟基-四氢呋喃的电子和正电子碰撞的研究,有助于理解这些粒子与重要生物分子的相互作用。这项研究在生物学和材料科学中都有影响 (M. Brunger 等,2009)。
5. 异沸腾蒸馏和渗透蒸发
通过异沸腾分批蒸馏和渗透蒸发分离四氢呋喃-甲醇混合物的研究证明了这些工艺的效率。这项研究在化学工程中具有重要意义,特别是在化学混合物的分离和纯化中 (G. Genduso 等,2014)。
安全和危害
“(Tetrahydrofuran-3-yl)methanol” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin or eye irritation persists .
属性
IUPAC Name |
oxolan-3-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUMGYALMOCHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40935903 | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydrofuran-3-yl)methanol | |
CAS RN |
15833-61-1 | |
| Record name | (+-)-Tetrahydro-3-furanmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Oxolan-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-3-furanmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?
A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.
Q2: What are the common methods for obtaining enantiomerically pure (Tetrahydrofuran-3-yl)methanol?
A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating (Tetrahydrofuran-3-yl)methanol enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.
Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?
A3: In this method, (Tetrahydrofuran-3-yl)methanol enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].
Q4: Besides Dinotefuran, are there other applications for (Tetrahydrofuran-3-yl)methanol derivatives?
A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of (Tetrahydrofuran-3-yl)methanol derivatives in developing new therapeutics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





